molecular formula C16H19ClN4OS B5314637 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B5314637
M. Wt: 350.9 g/mol
InChI Key: VQYAVTAEUGMEPO-UHFFFAOYSA-N
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Description

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a piperazine ring, a thiazole ring, and a chlorophenyl group

Properties

IUPAC Name

2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4OS/c17-14-3-1-2-13(10-14)11-20-5-7-21(8-6-20)12-15(22)19-16-18-4-9-23-16/h1-4,9-10H,5-8,11-12H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQYAVTAEUGMEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)CC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorobenzyl chloride with piperazine to form 4-[(3-chlorophenyl)methyl]piperazine.

    Thiazole Ring Formation: The next step involves the synthesis of the thiazole ring, which can be achieved through the reaction of thioamide with α-haloketone.

    Coupling Reaction: Finally, the piperazine derivative is coupled with the thiazole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxide derivatives.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazole compounds.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
  • 2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
  • 2-{4-[(3-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Uniqueness

The uniqueness of 2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group, in particular, may confer distinct pharmacological properties compared to other similar compounds.

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